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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)azepane

Cat. No.: B078035

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a
plausible synthetic route for 1-(4-Nitrophenyl)azepane. Due to the limited availability of

specific experimental data in peer-reviewed literature, this document compiles predicted

spectroscopic values based on established principles and provides detailed, generalized
experimental protocols.

Spectroscopic Data

The structural characterization of 1-(4-Nitrophenyl)azepane relies on a combination of Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). While specific, experimentally-derived spectra for this exact compound are not widely
published, the following tables summarize the expected quantitative data based on the known
structure and general spectroscopic principles.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~81-83 d 2H Ar-H (ortho to NOz2)
~6.7-6.9 d 2H Ar-H (meta to NO2)
~35-37 t 4H N-CHz (azepane ring)
~1.7-1.9 m 4H CHz (azepane ring)
~15-1.7 m 4H CH: (azepane ring)

Predictions are based on typical chemical shifts for similar aromatic and heterocyclic structures.

. 1 13
Chemical Shift (8) ppm Assignment
~152-154 Ar-C (C-N)
~ 145 - 147 Ar-C (C-NO2)
~125-127 Ar-CH (ortho to NO2)
~111-113 Ar-CH (meta to NOz2)
~52-54 N-CH: (azepane ring)
~27-29 CHz (azepane ring)
~ 26 - 28 CHz (azepane ring)

Predicted values suggest the carbon attached to the nitro group would resonate at a lower

field.

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

~ 1500 - 1560 Strong Asymmetric NOz2 stretch
~ 1300 - 1370 Strong Symmetric NO:2 stretch
> 3000 Medium Aromatic C-H stretch

< 3000 Medium-Strong Aliphatic C-H stretch

~ 1450 - 1600 Medium Aromatic C=C stretch

~ 1465 Medium Aliphatic CHz bend

~ 1250 - 1360 Medium Aryl-Amine C-N stretch

The presence of the 4-nitrophenyl group is prominently indicated by strong absorption bands
corresponding to the symmetric and asymmetric stretching vibrations of the nitro (NO2) group.

[1]

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation
220.12 [M]* (Molecular lon)
174 [M - NO2J*

190 [M - NOJ*

122 [CeHaNO2]*

98 [CeH12N]*

The molecular formula for 1-(4-Nitrophenyl)azepane is C12H16N202, which corresponds to an
exact mass of approximately 220.12 Da.[1]

Experimental Protocols
Synthesis of 1-(4-Nitrophenyl)azepane via Nucleophilic
Aromatic Substitution (SNAr)
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The primary method for the synthesis of 1-(4-Nitrophenyl)azepane is the nucleophilic aromatic
substitution (SNAr) reaction between azepane and an activated nitroaromatic compound.[1]

Materials:

1-Fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene)

e Azepane

o Potassium carbonate (K2COs) or other suitable base

o Dimethylformamide (DMF) or other polar aprotic solvent
o Ethyl acetate

 Brine solution

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

e To a stirred solution of 1-fluoro-4-nitrobenzene (1.0 eq) in DMF, add azepane (1.2 eq) and
potassium carbonate (2.0 eq).

e Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer
chromatography (TLC).

» Upon completion, cool the reaction mixture to room temperature and pour it into water.
o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers and wash with brine, then dry over anhydrous magnesium
sulfate.

« Filter the drying agent and concentrate the organic solvent under reduced pressure to yield
the crude product.
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» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., hexane:ethyl acetate) to afford pure 1-(4-Nitrophenyl)azepane.

Spectroscopic Characterization

2.2.1. NMR Spectroscopy

e Prepare a solution of the sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCls or
DMSO-ds) in an NMR tube.

e Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

e For IH NMR, typical acquisition parameters include a 30° pulse angle, a relaxation delay of
1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

e For 3C NMR, a 30° pulse, a 4 s acquisition time, and no relaxation delay are recommended
for compounds up to about 350 Daltons.[2]

e Process the spectra using appropriate software. Chemical shifts are reported in parts per
million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2.2. Infrared (IR) Spectroscopy

Obtain the IR spectrum of the sample using a Fourier Transform Infrared (FTIR)
spectrometer.

For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be
used. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Record the spectrum over the range of 4000-400 cm~1.

Identify the characteristic absorption bands corresponding to the functional groups present in
the molecule.

2.2.3. Mass Spectrometry (MS)

« Introduce the sample into the mass spectrometer via a suitable ionization method, such as
Electron lonization (EI) or Electrospray lonization (ESI).
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¢ The generated ions are then separated by a mass analyzer (e.g., quadrupole or time-of-
flight) based on their mass-to-charge ratio (m/z).

¢ The detector records the abundance of each ion, generating a mass spectrum.

+ Analyze the mass spectrum to determine the molecular weight and fragmentation pattern of
the compound.
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Caption: Experimental workflow for the synthesis and characterization of 1-(4-
Nitrophenyl)azepane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-(4-
Nitrophenyl)azepane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078035#spectroscopic-data-nmr-ir-ms-of-1-4-
nitrophenyl-azepane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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